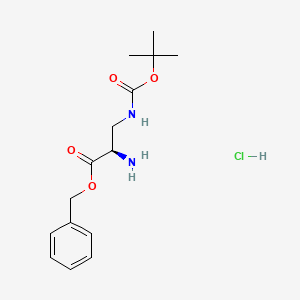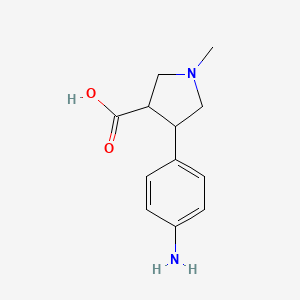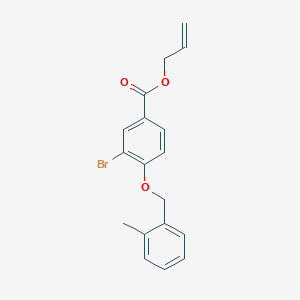
Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate: is an organic compound with the molecular formula C18H17BrO3. It belongs to the class of organic compounds known as benzoates, which are esters or salts of benzoic acid. This compound is characterized by the presence of an allyl group, a bromine atom, and a 2-methylbenzyl ether group attached to a benzoate core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate typically involves the following steps:
Bromination: The starting material, 3-hydroxybenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position.
Esterification: The brominated product is then esterified with allyl alcohol in the presence of an acid catalyst to form the allyl ester.
Etherification: Finally, the ester is reacted with 2-methylbenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It can be used to study enzyme-catalyzed reactions involving ester hydrolysis or ether cleavage.
Medicine:
Drug Development: The compound’s derivatives may have potential pharmacological activities and can be explored for drug development.
Industry:
Material Science: It can be used in the synthesis of polymers or other materials with specific properties.
Wirkmechanismus
The mechanism of action of Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. The bromine atom and allyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester and ether groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-((2-methylbenzyl)oxy)benzoic acid: Lacks the allyl group.
Allyl 3-bromo-4-hydroxybenzoate: Lacks the 2-methylbenzyl ether group.
Allyl 4-((2-methylbenzyl)oxy)benzoate: Lacks the bromine atom.
Uniqueness: Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is unique due to the combination of the bromine atom, allyl group, and 2-methylbenzyl ether group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C18H17BrO3 |
|---|---|
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
prop-2-enyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H17BrO3/c1-3-10-21-18(20)14-8-9-17(16(19)11-14)22-12-15-7-5-4-6-13(15)2/h3-9,11H,1,10,12H2,2H3 |
InChI-Schlüssel |
UHUUAKPHEJEWKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OCC=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


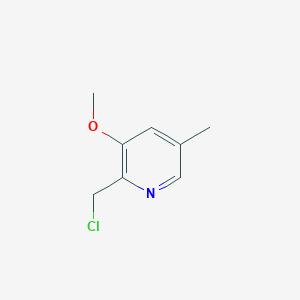

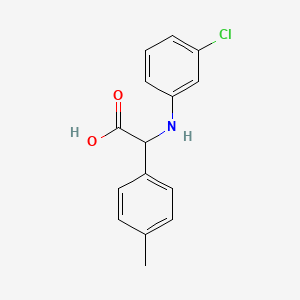
![tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B13007347.png)
![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)
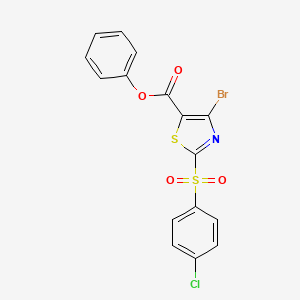


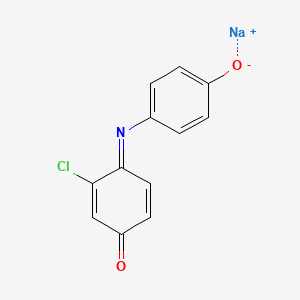
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)

